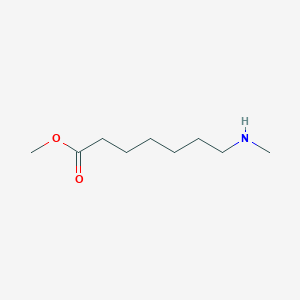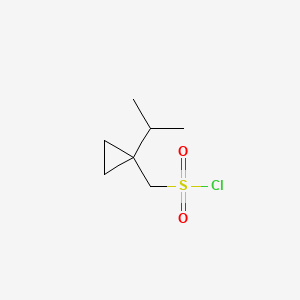
(1-Isopropylcyclopropyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Isopropylcyclopropyl)methanesulfonyl chloride is an organosulfur compound that features a cyclopropyl group substituted with an isopropyl group and a methanesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropylcyclopropyl)methanesulfonyl chloride can be achieved through several methods. One common approach involves the reaction of (1-Isopropylcyclopropyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve the large-scale chlorination of (1-Isopropylcyclopropyl)methanesulfonic acid using thionyl chloride or phosgene. These methods are efficient and can produce the compound in high yields, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1-Isopropylcyclopropyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Reduction Reactions: It can be reduced to (1-Isopropylcyclopropyl)methanesulfonic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Triethylamine, pyridine
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed from reactions with amines
Sulfonates: Formed from reactions with alcohols
Sulfonothioates: Formed from reactions with thiols
Alkenes: Formed from elimination reactions
Scientific Research Applications
(1-Isopropylcyclopropyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various sulfonyl-containing compounds.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Isopropylcyclopropyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the cyclopropyl and isopropyl groups.
Tosyl chloride: Contains a toluene sulfonyl group instead of a methanesulfonyl group.
Trifluoromethanesulfonyl chloride: Features a trifluoromethyl group, making it more reactive.
Uniqueness
(1-Isopropylcyclopropyl)methanesulfonyl chloride is unique due to the presence of the cyclopropyl and isopropyl groups, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. These properties can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
Molecular Formula |
C7H13ClO2S |
|---|---|
Molecular Weight |
196.70 g/mol |
IUPAC Name |
(1-propan-2-ylcyclopropyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-6(2)7(3-4-7)5-11(8,9)10/h6H,3-5H2,1-2H3 |
InChI Key |
HPGJTORGBACLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



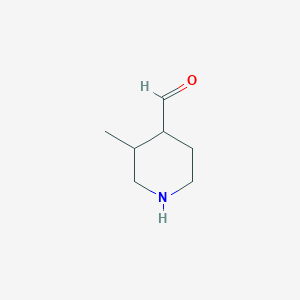

![2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B13486569.png)
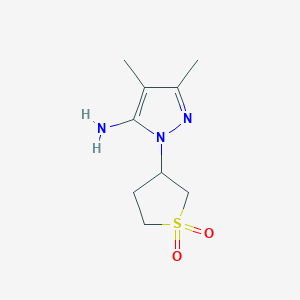

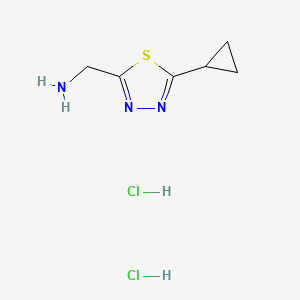
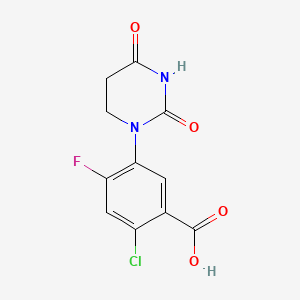


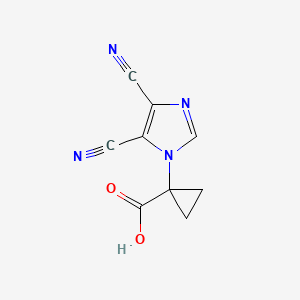
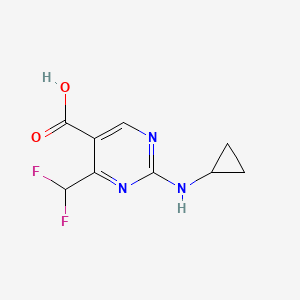
![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)
